

Data Presentation: Quantitative Comparison of CA-VII Inhibitor Scaffolds

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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 7

Cat. No.: B12409086

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The following table summarizes the inhibitory potency (K_i values) of representative compounds from different chemical scaffolds against human CA-VII (hCA-VII). Where available, data for other isoforms (hCA-I and hCA-II) are included to indicate selectivity. Lower K_i values denote higher inhibitory potency.

Scaffold Family	Representative Compound	hCA-VII Ki (nM)	hCA-I Ki (nM)	hCA-II Ki (nM)	Selectivity (VII vs I)	Selectivity (VII vs II)
Benzenesulfonamides	4-(4-(furan-2-carbonyl)pi-perazine-1-carbonyl)benzenesulfonamide	4.3	>10000	93.9	>2325	21.8
2-Chloro-5-nitro-benzenesulfonamide		8.8	>10000	4975	>1136	565
1,2,3-Triazole Benzenesulfonamides	Compound 5b	6.3	-	21.6	-	3.4
Compound 5c		10.1	-	18.9	-	1.9
N-aryl-N'-ureido-O-sulfamates (AUSs)	AUS derivative	Low nM range	-	-	High	High
2-Phenylquinoline-4-carboxamides	Compound 5b	-	255.8	7.1	-	-
Thiazolidinones	Compound 5g	-	-	9.6	-	-

2-(Benzylsulfinyl)benzoic Acids	Compound 1	1100	>100000	>100000	>90.9	>90.9
Approved Drugs (Repurposed)	Meloxicam	Low nM range	-	-	Good	Good
Piroxicam	Low nM range	-	-	Good	Good	
Nitrofurantoin	Low nM range	-	-	Good	Good	

Note: Data is compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Direct comparison should be made with caution due to potential variations in experimental conditions across different studies. "-" indicates data not available in the cited sources.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. The following are protocols for key experiments in the evaluation of CA-VII inhibitors.

Determination of Inhibitory Activity (K_i) by Stopped-Flow CO₂ Hydration Assay

This is the most common method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton, which leads to a change in pH. This pH change is monitored using a colorimetric indicator, typically Phenol Red, in a stopped-flow spectrophotometer. The rate of the reaction is determined by the change in absorbance over time. Inhibitors will decrease the rate of this reaction.

Materials:

- Recombinant human Carbonic Anhydrase VII (hCA-VII)
- HEPES buffer (or other suitable buffer)
- Sodium sulfate
- Magnesium sulfate
- Phenol Red (pH indicator)
- CO₂-saturated water (substrate)
- Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
- Stopped-flow spectrophotometer

Procedure:

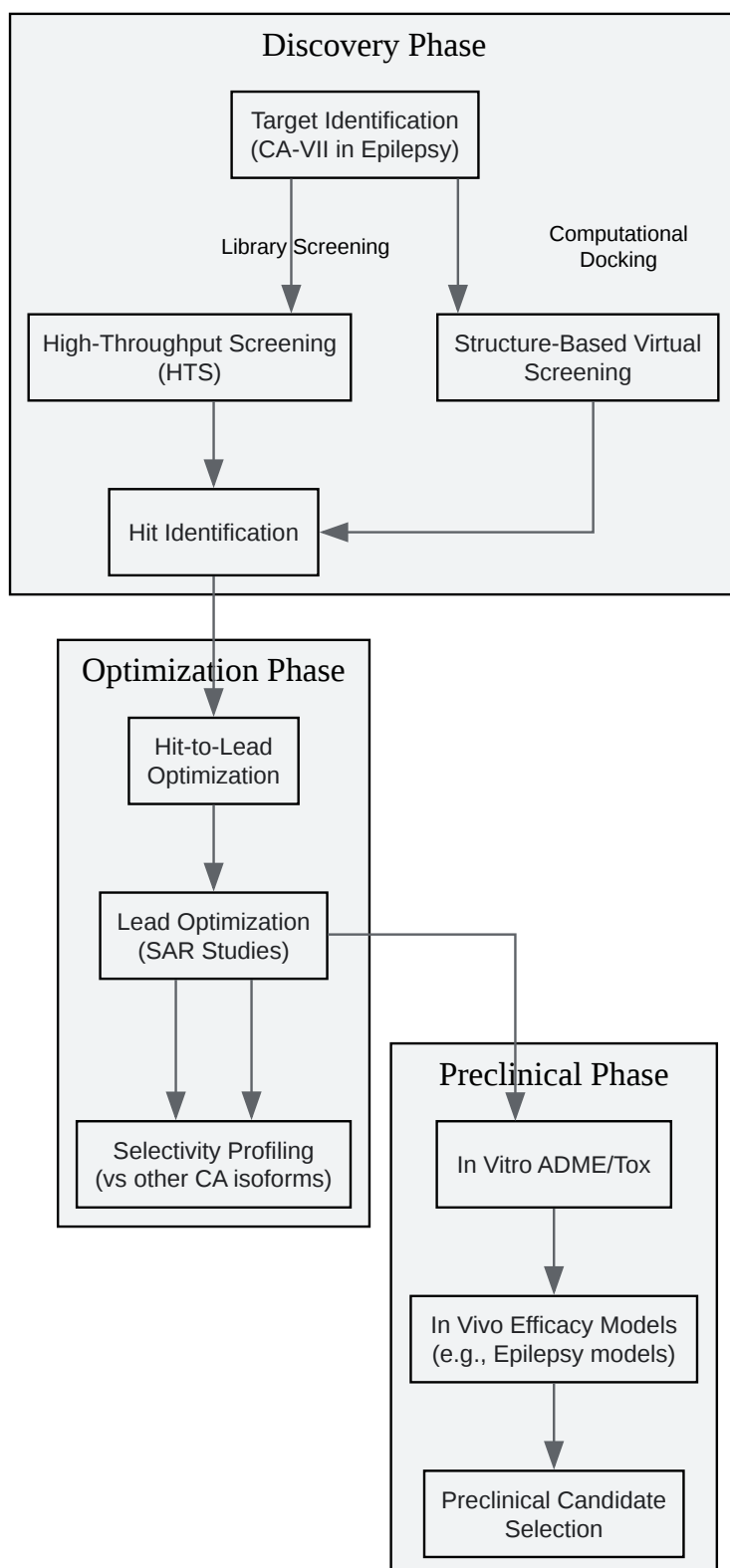
- Preparation of Reagents:
 - Assay Buffer: Prepare a buffer solution containing HEPES, Na₂SO₄, and MgSO₄, with Phenol Red at a final concentration of 0.004% (w/v). The pH is typically adjusted to around 8.0 for the hydration reaction.
 - Enzyme Solution: Dilute the purified hCA-VII enzyme in the assay buffer to a final concentration that gives a measurable catalytic rate.
 - Substrate Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.
 - Inhibitor Solutions: Prepare a series of dilutions of the inhibitor compound in the assay buffer.
- Instrument Setup:
 - Equilibrate the stopped-flow instrument to a constant temperature, typically 4°C or 25°C.

- Set the spectrophotometer to monitor the absorbance change at the wavelength corresponding to the pH indicator (e.g., 557 nm for Phenol Red).
- Measurement of Catalytic Activity:
 - To determine the uninhibited reaction rate (V_0), one syringe of the stopped-flow apparatus is loaded with the enzyme solution and the other with the CO₂-saturated water.
 - The two solutions are rapidly mixed, and the change in absorbance is recorded over time. The initial linear portion of the curve represents the initial velocity of the reaction.
- Measurement of Inhibited Activity:
 - The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period.
 - The enzyme-inhibitor mixture is then rapidly mixed with the CO₂-saturated substrate solution in the stopped-flow instrument.
 - The initial velocity of the reaction (V_i) is measured for each inhibitor concentration.
- Data Analysis and K_i Determination:
 - The percentage of inhibition for each inhibitor concentration is calculated as: $(1 - (V_i / V_0)) * 100$.
 - The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
 - The inhibition constant (K_i) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (K_m) of the enzyme for the substrate.

Visualizations: Diagrams of Workflows and Pathways

Workflow for CA-VII Inhibitor Discovery and Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel CA-VII inhibitors.

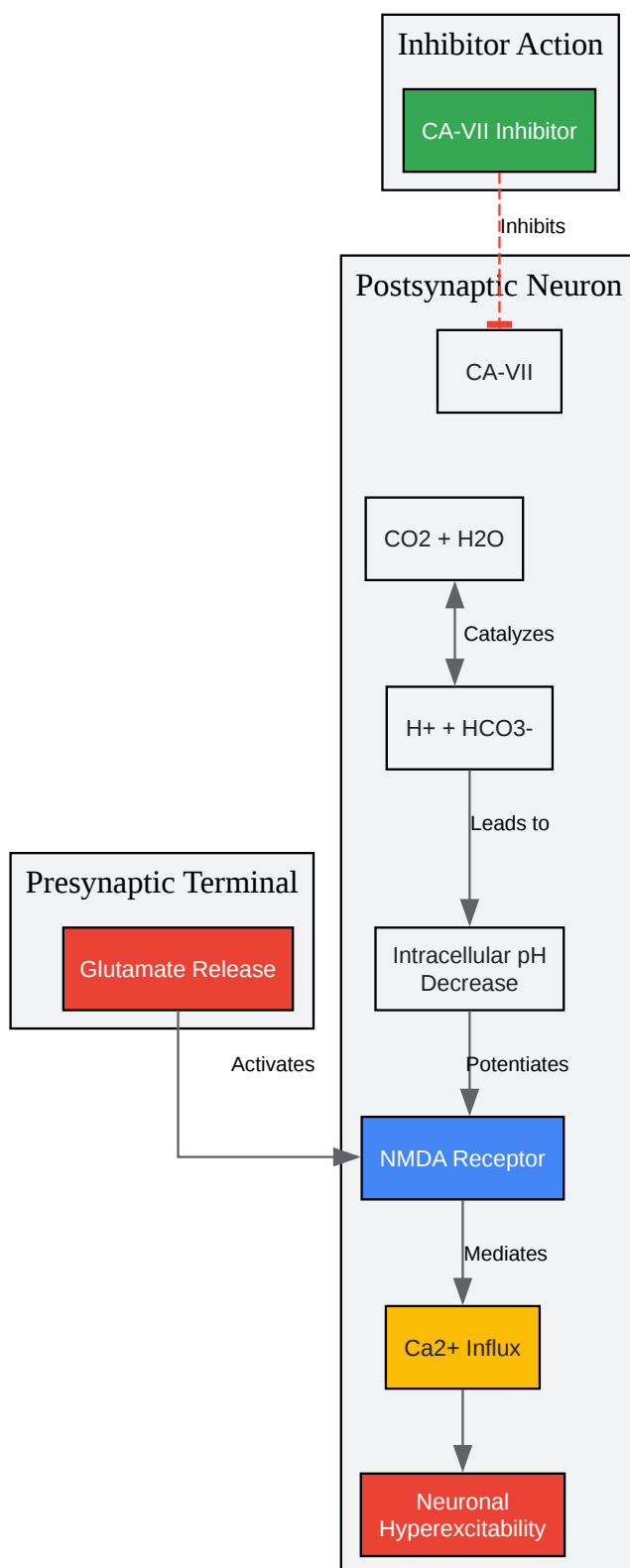


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Caption: A generalized workflow for the discovery of CA-VII inhibitors.

Signaling Pathway of CA-VII in Neuronal Excitation

The diagram below outlines the proposed role of CA-VII in modulating neuronal excitability, a key factor in epilepsy.



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Caption: Role of CA-VII in neuronal excitability and epilepsy.

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